molecular formula C12H14OSSi B15067260 S-[(Trimethylsilyl)ethynyl] benzenecarbothioate CAS No. 62785-84-6

S-[(Trimethylsilyl)ethynyl] benzenecarbothioate

Cat. No.: B15067260
CAS No.: 62785-84-6
M. Wt: 234.39 g/mol
InChI Key: RQAZEXCQPQDPRT-UHFFFAOYSA-N
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Description

S-[(Trimethylsilyl)ethynyl] benzenecarbothioate is a thioester derivative featuring a benzenecarbothioate backbone modified with a trimethylsilyl (TMS)-ethynyl substituent. Thioesters are pivotal in organic synthesis and biochemistry, often serving as acyl transfer agents or intermediates in catalytic cycles. The TMS-ethynyl group confers unique steric and electronic properties, enhancing thermal stability and modulating reactivity.

Properties

CAS No.

62785-84-6

Molecular Formula

C12H14OSSi

Molecular Weight

234.39 g/mol

IUPAC Name

S-(2-trimethylsilylethynyl) benzenecarbothioate

InChI

InChI=1S/C12H14OSSi/c1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

RQAZEXCQPQDPRT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CSC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(Trimethylsilyl)ethynyl] benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: S-[(Trimethylsilyl)ethynyl] benzenecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

S-[(Trimethylsilyl)ethynyl] benzenecarbothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which S-[(Trimethylsilyl)ethynyl] benzenecarbothioate exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl group provides a site for further functionalization, enabling the compound to interact with different biological and chemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include S-triphenylplumbyl benzenecarbothioate (CAS 1802-86-4) and S-triphenylplumbyl ethanethioate (CAS 15590-78-0), which replace the TMS-ethynyl group with a triphenylplumbyl (PbPh₃) moiety . These compounds exemplify how substituent choice influences properties:

Property S-[(TMS)ethynyl] Benzenecarbothioate S-Triphenylplumbyl Benzenecarbothioate
Substituent Trimethylsilyl-ethynyl Triphenylplumbyl
Electron Effects Electron-withdrawing (Si–C≡C) Electron-donating (Pb–Ph₃)
Thermal Stability High (Si–C bonds resistant to cleavage) Moderate (Pb–S bonds prone to degradation)
Toxicity Low (silicon-based) High (lead-containing)
Applications Organometallic synthesis, protecting groups Heavy metal catalysis, niche intermediates

Research Findings

  • A 2017 study on lead-based thioesters demonstrated their efficacy in aryl transfer reactions but noted significant Pb leaching, complicating purification .
  • Silicon analogs, while less reactive, enable cleaner transformations in pharmaceutical intermediates, as evidenced by their use in TMS-ethynyl-protected thiols for drug delivery systems.

Biological Activity

Chemical Structure and Properties

S-[(Trimethylsilyl)ethynyl] benzenecarbothioate is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further linked to a benzenecarbothioate structure. This configuration suggests potential interactions with biological targets due to the functional groups involved.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, compounds with similar structures have been investigated for their ability to inhibit viral entry by targeting envelope proteins. These studies emphasize the importance of structural modifications in enhancing antiviral efficacy .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Inhibitory assays have shown that compounds with similar thiocarbonate functionalities can modulate enzyme activity, suggesting a potential role in therapeutic applications targeting metabolic disorders .

Cytotoxicity and Cell Viability

A series of cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate a dose-dependent effect on cell viability in various cancer cell lines, demonstrating its potential as an anticancer agent. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic development .

Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against a panel of viruses. The compound demonstrated significant inhibition of viral replication in vitro, particularly against flaviviruses. The mechanism was attributed to interference with viral envelope protein interactions with host cell membranes .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of this compound. The compound was shown to inhibit key enzymes involved in lipid metabolism, suggesting potential applications in managing metabolic syndromes. The IC50 values were determined through enzymatic assays, revealing effective concentrations that warrant further investigation .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntiviralSignificant inhibition
Enzyme InhibitionModulation of enzyme activity
CytotoxicitySelective towards cancer cells

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical)155
MCF-7 (Breast)107
Normal Fibroblasts>100-

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